SJB3-019A Demonstrates 5-Fold Enhanced Potency Over SJB2-043 in K562 Leukemia Cells
SJB3-019A exhibits significantly greater potency in promoting ID1 degradation and cytotoxicity compared to its predecessor, SJB2-043, in the K562 chronic myeloid leukemia cell line. This enhanced potency is a direct measure of its improved efficacy in a cellular context relevant to hematological malignancies. The quantitative data supports the selection of SJB3-019A over SJB2-043 for studies where maximal target engagement and functional effect are required at lower compound concentrations .
| Evidence Dimension | Potency in promoting ID1 degradation and cytotoxicity |
|---|---|
| Target Compound Data | IC₅₀ = 0.0781 μM |
| Comparator Or Baseline | SJB2-043 |
| Quantified Difference | 5-fold more potent |
| Conditions | K562 chronic myeloid leukemia cell line |
Why This Matters
This direct, quantitative superiority in a disease-relevant cell model justifies the procurement of SJB3-019A over the older analog SJB2-043 for oncology research, ensuring more robust and sensitive assay readouts.
